molecular formula C25H25Cl3N6O2 B2629983 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 851940-33-5

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2629983
CAS RN: 851940-33-5
M. Wt: 547.87
InChI Key: URJMUPGJNFUWNU-UHFFFAOYSA-N
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Description

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H25Cl3N6O2 and its molecular weight is 547.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study on xanthene derivatives, related to the chemical structure of interest, explored their development for antiasthmatic activity. Compounds were synthesized and screened for vasodilator activity, highlighting the potential for developing potent anti-asthmatic compounds. This research underscores the significance of electron-withdrawing groups in enhancing activity, providing a foundation for future drug development (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Receptor Affinity Studies

Another study synthesized N-(arylpiperazinyl)acetamide derivatives of similar compounds, evaluating them for their affinity towards serotonin and dopamine receptors. The research identified potent ligands for these receptors, contributing to the understanding of structural features responsible for receptor affinity. This is crucial for the development of new therapeutic agents targeting neurological disorders (Żmudzki et al., 2015).

Photo-induced Electron Transfer Studies

Research on naphthalimide model compounds with piperazine substituent, similar in functionality to the compound of interest, investigated their luminescent properties and photo-induced electron transfer. This study provides insight into the potential applications of such compounds in the development of fluorescent probes and sensors, contributing to advancements in diagnostic technologies (Gan, Chen, Chang, & Tian, 2003).

Antimycobacterial Agents

A series of purine linked piperazine derivatives were synthesized to identify inhibitors of Mycobacterium tuberculosis. These compounds were designed to disrupt biosynthesis in the bacterium, showcasing a novel approach to combating tuberculosis. The study identified several analogues with promising activity, indicating the potential of such compounds in developing new antimycobacterial agents (Konduri et al., 2020).

Crystal Engineering and Molecular Docking

Research on crystal engineering with piperazine-2,5-diones explored hydrogen-bonding networks and solution aggregation, providing valuable insights for designing compounds with specific molecular properties. This is critical for developing materials with tailored functionalities (Weatherhead-Kloster et al., 2005).

properties

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl3N6O2/c1-30-23-22(24(35)31(2)25(30)36)34(14-16-6-7-18(27)13-20(16)28)21(29-23)15-32-8-10-33(11-9-32)19-5-3-4-17(26)12-19/h3-7,12-13H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJMUPGJNFUWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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